molecular formula C12H13N3S B3163940 2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 887200-93-3

2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

Cat. No.: B3163940
CAS No.: 887200-93-3
M. Wt: 231.32 g/mol
InChI Key: GUZZOSZDSLADJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” is a derivative of 5-amino-pyrazoles . These compounds are known for their diverse pharmacological effects and are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .


Chemical Reactions Analysis

The chemical reactions involving 5-amino-pyrazoles are diverse. For instance, Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : The compound 2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is used in the synthesis of various derivatives. For instance, 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine, a related compound, reacts with different active methylene compounds to form pyridopyrazolopyrimidine derivatives (Rateb, 2014).

Chemical Properties and Reactions

  • Chemical Reactions : The compound is involved in various chemical reactions, including cyclization processes to create new heterocyclic compounds. For instance, the related compound 3-amino-6-(2(thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide reacts with β-dicarbonyl compounds and some sulfur-containing compounds to afford corresponding pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives (Rateb, 2014).

Applications in Synthesis of Novel Compounds

  • Novel Compound Synthesis : This compound is key in the synthesis of new condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. These derivatives are formed by reacting 2-methyl (propyl) substituted pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazines with primary amines (Dabaeva et al., 2011).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Properties : Some derivatives synthesized from similar compounds demonstrate significant antimicrobial and anticancer activities. For example, compounds synthesized from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile showed promising antibacterial and antitumor activities (Elewa et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on “2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” and similar compounds could involve further exploration of their pharmacological effects, particularly in the field of medicinal chemistry . For instance, the recent approval of Pirtobrutinib, an anticancer/anti-inflammatory compound, demonstrates the potential of these compounds .

Properties

IUPAC Name

2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-8-4-2-3-5-11(8)15-12(13)9-6-16-7-10(9)14-15/h2-5H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZZOSZDSLADJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179465
Record name 2,6-Dihydro-2-(2-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887200-93-3
Record name 2,6-Dihydro-2-(2-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887200-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydro-2-(2-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Reactant of Route 2
2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.